2-[(4-Chlorothiophen-2-yl)methyl]-2-methylpyrrolidine hydrochloride
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Overview
Description
2-[(4-Chlorothiophen-2-yl)methyl]-2-methylpyrrolidine hydrochloride is a chemical compound with significant interest in scientific research due to its potential therapeutic applications. It is characterized by its molecular formula C10H15Cl2NS and a molecular weight of 252.21 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chlorothiophen-2-yl)methyl]-2-methylpyrrolidine hydrochloride typically involves the reaction of 4-chlorothiophene-2-carbaldehyde with 2-methylpyrrolidine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, followed by purification steps to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Chlorothiophen-2-yl)methyl]-2-methylpyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile used .
Scientific Research Applications
2-[(4-Chlorothiophen-2-yl)methyl]-2-methylpyrrolidine hydrochloride has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It serves as a tool for studying biological processes and interactions.
Medicine: Potential therapeutic applications are being explored, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2-[(4-Chlorothiophen-2-yl)methyl]-2-methylpyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to influence cellular processes through its chemical structure .
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Chlorothiophen-2-yl)methyl]-2-methylpyrrolidine
- 4-Chlorothiophene-2-carbaldehyde
- 2-Methylpyrrolidine
Uniqueness
2-[(4-Chlorothiophen-2-yl)methyl]-2-methylpyrrolidine hydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its combination of a chlorothiophene ring and a pyrrolidine moiety makes it particularly interesting for various applications, setting it apart from similar compounds .
Properties
IUPAC Name |
2-[(4-chlorothiophen-2-yl)methyl]-2-methylpyrrolidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNS.ClH/c1-10(3-2-4-12-10)6-9-5-8(11)7-13-9;/h5,7,12H,2-4,6H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHKHIXDHIXLSHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1)CC2=CC(=CS2)Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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